tert-butyl 3-(4-iodophenyl)propanoate
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Overview
Description
tert-Butyl 3-(4-iodophenyl)propanoate: is an organic compound with the molecular formula C13H17IO2 . It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the phenyl ring is substituted with an iodine atom at the para position. This compound is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodophenyl)propanoate typically involves the esterification of 3-(4-iodophenyl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed:
Substitution: Products include various substituted phenylpropanoates.
Reduction: The major product is 3-(4-iodophenyl)propanol.
Oxidation: Products include 4-iodobenzoic acid and related compounds.
Scientific Research Applications
tert-Butyl 3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-iodophenyl)propanoate involves its interaction with various molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- tert-Butyl 3-(4-bromophenyl)propanoate
- tert-Butyl 3-(4-chlorophenyl)propanoate
- tert-Butyl 3-(4-fluorophenyl)propanoate
Comparison:
- Uniqueness: The presence of the iodine atom in tert-butyl 3-(4-iodophenyl)propanoate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable, leading to different steric and electronic effects.
- Reactivity: The iodine derivative is generally more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
tert-Butyl 3-(4-iodophenyl)propanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the iodine atom on the phenyl ring, contribute to its diverse biological activities and potential applications in drug development.
- Molecular Formula : C15H22I O2
- Molecular Weight : 389.0720 g/mol
- CAS Number : 162936-36-9
This compound is characterized by its ability to undergo hydrolysis, leading to the release of the corresponding acid, which can interact with biological targets through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom in the phenyl ring can engage in halogen bonding, enhancing the compound's reactivity and binding affinity. Additionally, the ester group can participate in hydrolysis reactions, allowing for further interactions with biological systems through hydrogen bonding and electrostatic interactions.
1. Pharmaceutical Development
This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals targeting various diseases. Its structural characteristics make it suitable for modifications that can enhance therapeutic efficacy.
2. Molecular Biology Research
The compound is utilized as a probe in molecular biology experiments to study biochemical pathways. Its ability to interact with enzymes and receptors allows researchers to investigate cellular mechanisms and signaling pathways .
3. Agrochemical Applications
Due to its chemical properties, this compound is also explored for use in agrochemicals, contributing to the development of new herbicides or pesticides.
Comparison with Similar Compounds
The presence of iodine sets this compound apart from similar compounds such as tert-butyl 3-(4-bromophenyl)propanoate and tert-butyl 3-(4-chlorophenyl)propanoate. The larger size and polarizability of iodine lead to different steric and electronic effects, resulting in enhanced reactivity in nucleophilic substitution reactions.
Compound | Unique Feature | Reactivity Comparison |
---|---|---|
This compound | Iodine atom | Most reactive due to weaker C-I bond |
tert-butyl 3-(4-bromophenyl)propanoate | Bromine atom | Less reactive than iodine derivative |
tert-butyl 3-(4-chlorophenyl)propanoate | Chlorine atom | Least reactive among halogen derivatives |
Case Studies
Research has demonstrated the effectiveness of this compound in various experimental settings:
- Antimicrobial Activity : In studies evaluating its antimicrobial properties, this compound exhibited significant activity against certain bacterial strains, suggesting potential as a lead compound for antibiotic development .
- Cancer Research : Investigations into its effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 3-(4-iodophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYILQHHVNJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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